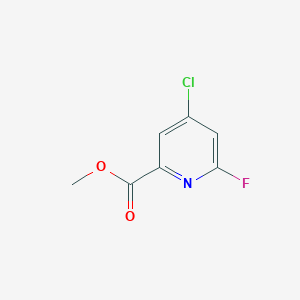

Methyl 4-chloro-6-fluoropyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-chloro-6-fluoropyridine-2-carboxylate” is a pyridine derivative with a methyl carboxylate at the 2-position and a fluoride at the 6-position . It is used as a synthesis intermediate for active pharmaceutical ingredients (APIs), metal-chelating ligands, and catalysts .

Synthesis Analysis

The synthesis of fluoropyridines, including “this compound”, is a challenging problem due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues . They are synthesized through nucleophilic aromatic substitution on the fluoride group . A selective antagonist of BCL-X L for chronic lymphocytic leukaemia treatment is synthesized from this compound .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C7H6FNO2 . The molecular weight is 155.13 g/mol .Chemical Reactions Analysis

“this compound” is used in various chemical reactions. For instance, once it is hydrolyzed, it becomes a bidentate chelating agent . It is also employed as a ligand in palladium-catalyzed C-H acetoxylation of arenes .Physical and Chemical Properties Analysis

“this compound” is an off-white crystalline powder . It has a melting point range of 51-55 °C . The density and refractive index are not specified in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Development

Methyl 4-chloro-6-fluoropyridine-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. For instance, it has been utilized in the synthesis of cognition enhancers and potential drug candidates like 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone, which enhances acetylcholine release, a critical neurotransmitter in the brain associated with learning and memory (Pesti et al., 2000).

Antibacterial Agents

This compound derivatives have been explored for their antibacterial properties. Research into pyridonecarboxylic acids has shown the development of compounds with significant antibacterial activity, underscoring the potential of such derivatives in combating bacterial infections (Egawa et al., 1984).

Organic Synthesis and Medicinal Chemistry

This compound is pivotal in organic synthesis, serving as a building block for a variety of chemically and biologically significant structures. For example, it's involved in the efficient synthesis of polyfunctionalized molecules with potential applications in medicinal chemistry, such as the synthesis of anticancer drugs (Zhang et al., 2019). The regiochemical flexibility of derivatives of this compound facilitates the functionalization at specific positions on the pyridine ring, enabling the creation of diverse compounds for pharmaceutical research (Bobbio & Schlosser, 2001).

Biodegradation Studies

In environmental science, studies on compounds like Fluroxypyr, which share structural similarities with this compound, contribute to understanding the biodegradation processes in soils. These studies help assess the environmental impact and fate of such compounds, highlighting the importance of considering both the beneficial applications and potential ecological effects of synthetic chemicals (Tao & Yang, 2011).

Safety and Hazards

Zukünftige Richtungen

“Methyl 4-chloro-6-fluoropyridine-2-carboxylate” has potential applications in the synthesis of APIs, metal-chelating ligands, and catalysts . It is also used in the synthesis of a selective antagonist of BCL-X L for chronic lymphocytic leukaemia treatment . Future research may explore its potential in other medical and industrial applications.

Wirkmechanismus

Target of Action

Methyl 4-chloro-6-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative Fluoropyridines are generally known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of various biologically active compounds , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the compound’s potential use in the synthesis of various biologically active compounds , it can be inferred that it may have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled with adequate ventilation and its release to the environment should be avoided . These precautions suggest that environmental conditions could impact the compound’s stability and efficacy.

Eigenschaften

IUPAC Name |

methyl 4-chloro-6-fluoropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKKNJAYJNVNCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC(=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2942609.png)

![2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol](/img/structure/B2942610.png)

![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N-methyl-4-pyrimidinamine](/img/structure/B2942612.png)

![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2942613.png)

![7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2942616.png)

![Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride](/img/structure/B2942621.png)

![7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid](/img/structure/B2942626.png)